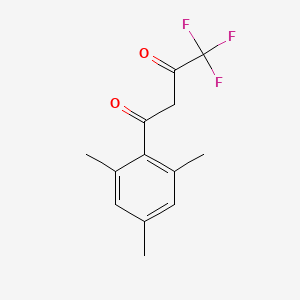
4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione is a fluorinated organic compound with the molecular formula C13H13F3O2. This compound is characterized by the presence of trifluoromethyl and trimethylphenyl groups, which impart unique chemical properties. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione typically involves the following steps:
Reaction of Ethyl Trifluoroacetate and Ethyl Acetate: Under basic conditions, ethyl trifluoroacetate reacts with ethyl acetate to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
Formation of 4,4,4-Trifluoro-3-oxo Butanoic Acid: The intermediate product is then reacted with a hydrogen donor such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid.
Friedel-Crafts Acylation: The resulting compound undergoes Friedel-Crafts acylation with toluene in the presence of aluminum chloride to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but with a phenyl group instead of a trimethylphenyl group.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with a 4-methylphenyl group.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains a thiophene ring instead of a phenyl group.
Uniqueness: 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
63804-07-9 |
|---|---|
Formule moléculaire |
C13H13F3O2 |
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H13F3O2/c1-7-4-8(2)12(9(3)5-7)10(17)6-11(18)13(14,15)16/h4-5H,6H2,1-3H3 |
Clé InChI |
NXSHKVLRLUPJLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



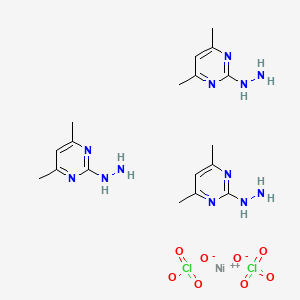

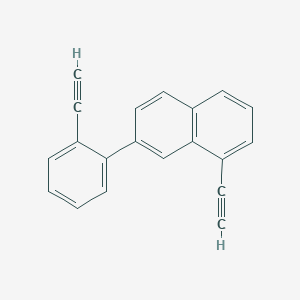
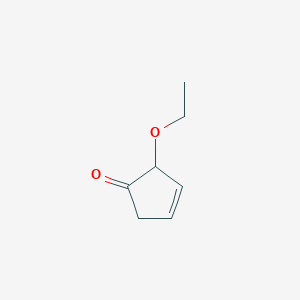
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

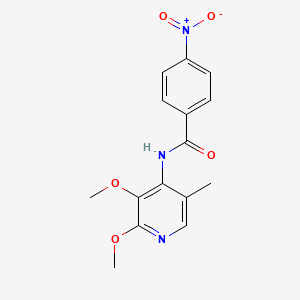
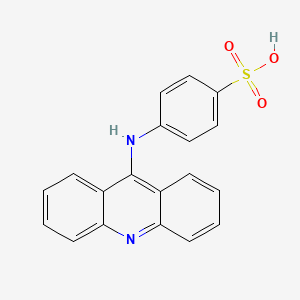
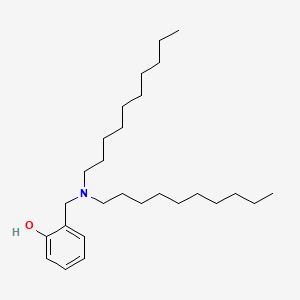
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)

